molecular formula C7H10N4O B6281489 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole CAS No. 2287270-67-9

4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole

Cat. No. B6281489
CAS RN: 2287270-67-9
M. Wt: 166.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azidomethyl)-5-(propan-2-yl)-1,3-oxazole (abbreviated as 4-AMPO) is a heterocyclic compound that is primarily used as a reagent in organic synthesis. Its unique combination of properties make it a versatile molecule that can be used in a variety of applications, ranging from drug synthesis to biochemistry.

Scientific Research Applications

4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole has a wide range of scientific research applications. It has been used in drug synthesis as a protecting group for amines, as well as in the synthesis of peptides and proteins. It has also been used in biochemistry to study the structure and function of proteins, as well as in the synthesis of other small molecules. Additionally, 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole has been used in the synthesis of organic dyes and pigments, as well as in the synthesis of organic polymers.

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole is complex and not fully understood. It is believed that 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole binds to the active site of enzymes, which prevents them from catalyzing reactions. This prevents the enzyme from performing its normal function, which can have a wide range of effects depending on the enzyme. Additionally, 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole can also act as an inhibitor of other molecules, such as proteins and DNA, which can also have a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole are still being studied, but it is believed that it can have a variety of effects. It has been shown to inhibit enzymes, which can lead to changes in the metabolism of cells and tissues. Additionally, 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole has been shown to affect the structure and function of proteins, as well as the expression of genes. It has also been shown to affect the transport of molecules across cell membranes, which can lead to changes in the physiology of cells and tissues.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole is its versatility, which makes it a useful reagent for a variety of scientific applications. Additionally, 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole is relatively stable and can be stored for long periods of time without degradation. However, 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole can be toxic and should be handled with care. Additionally, it can react with other compounds, which can lead to unwanted side reactions.

Future Directions

The potential future directions for 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole are numerous. It could be used in the synthesis of new drugs and other small molecules. It could also be used to study the structure and function of proteins and other molecules. Additionally, 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole could be used in the development of new organic dyes and pigments, as well as in the synthesis of organic polymers. Finally, 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole could be used to study the biochemical and physiological effects of various compounds.

Synthesis Methods

4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole can be synthesized through a variety of methods, such as the Mitsunobu reaction, the Ugi reaction, or the Biginelli reaction. The most commonly used method is the Mitsunobu reaction, which involves the reaction of a diazonium salt with an alcohol in the presence of a phosphine. This reaction results in the formation of an oxazole ring, which is the main component of 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole. The other two methods involve the use of different reagents and catalysts, but the end product is the same.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole involves the reaction of 4-bromo-5-(propan-2-yl)-1,3-oxazole with sodium azide in the presence of a copper catalyst.", "Starting Materials": [ "4-bromo-5-(propan-2-yl)-1,3-oxazole", "Sodium azide", "Copper catalyst" ], "Reaction": [ "To a solution of 4-bromo-5-(propan-2-yl)-1,3-oxazole in DMF, add sodium azide and copper catalyst.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by column chromatography to obtain 4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole." ] }

CAS RN

2287270-67-9

Product Name

4-(azidomethyl)-5-(propan-2-yl)-1,3-oxazole

Molecular Formula

C7H10N4O

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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